N-(2,4-Dichlorophenyl)-picrylamine
Description
N-(2,4-Dichlorophenyl)-picrylamine is a nitroaromatic compound characterized by a 2,4-dichlorophenyl group attached to a picrylamine (2,4,6-trinitroaniline) moiety. The picrylamine core features three nitro (-NO₂) groups at the 2, 4, and 6 positions of the aniline ring, while the dichlorophenyl substituent introduces electron-withdrawing chlorine atoms at the 2 and 4 positions of the phenyl ring.
Properties
CAS No. |
63033-87-4 |
|---|---|
Molecular Formula |
C12H6Cl2N4O6 |
Molecular Weight |
373.10 g/mol |
IUPAC Name |
N-(2,4-dichlorophenyl)-2,4,6-trinitroaniline |
InChI |
InChI=1S/C12H6Cl2N4O6/c13-6-1-2-9(8(14)3-6)15-12-10(17(21)22)4-7(16(19)20)5-11(12)18(23)24/h1-5,15H |
InChI Key |
SFESDZXJAVBGKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Dichlorophenyl)-picrylamine typically involves the nitration of 2,4-dichloroaniline followed by a coupling reaction with picric acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then reduced to the corresponding amine, which is subsequently coupled with picric acid to form this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and temperature control. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N-(2,4-Dichlorophenyl)-picrylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(2,4-Dichlorophenyl)-picrylamine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2,4-Dichlorophenyl)-picrylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares N-(2,4-Dichlorophenyl)-picrylamine with structurally related compounds, emphasizing substituent-driven differences:
| Compound Name | Key Structural Features | Key Properties/Applications | Reference |
|---|---|---|---|
| This compound | 2,4-dichlorophenyl + 2,4,6-trinitroaniline | High electron-withdrawing effects; potential for explosive properties or enzyme inhibition | — |
| 2-Chloro-N-(2,4-dichlorophenyl)acetamide | Three Cl atoms (2,4-dichlorophenyl + Cl on acetamide) | Enhanced reactivity and antibacterial activity due to Cl density | |
| N-(2,4-Dichloro-6-methylphenyl)acetamide | 2,4-Cl + 6-methyl on phenyl ring | Improved antifungal activity from methyl group | |
| 4-chloro-N-(2-methyl-5-nitrophenyl)pyrimidin-2-amine | Nitro group at 5-position + methyl substituent | High affinity for enzyme targets (e.g., kinase inhibition) | |
| 2-oxo-2-phenylacetaldehyde N-(2,4-dichlorophenyl)hydrazone | Dichlorophenyl hydrazone + ketone group | Halogen-dependent bioactivity; Cl enhances stability |
Key Observations:
- Electron-Withdrawing Substituents: The trifecta of nitro groups in picrylamine derivatives amplifies electron-withdrawing effects compared to mono- or di-nitro analogs. This increases molecular stability but may reduce nucleophilic reactivity .
- Chlorine vs. Methyl Groups : Chlorine atoms enhance oxidative stability and intermolecular interactions (e.g., halogen bonding), while methyl groups improve lipophilicity, influencing membrane penetration in biological systems .
- Positional Effects : Substituents at the 2,4-positions (e.g., Cl in dichlorophenyl) often enhance steric hindrance and regioselectivity in reactions compared to meta-substituted analogs .
Chemical Reactivity and Stability
- Nitro Group Effects: The picrylamine moiety’s three nitro groups likely render the compound highly resistant to electrophilic substitution but prone to reduction reactions, a trait observed in trinitrotoluene (TNT) analogs. This contrasts with mono-nitro compounds, which are more reactive in substitution reactions .
- Chlorine Contributions : Dichlorophenyl-substituted compounds exhibit higher thermal stability and lower volatility compared to fluorine or bromine analogs, as seen in hydrazone derivatives .
Comparative Data Table: Physicochemical Properties
| Property | This compound (Inferred) | 2-Chloro-N-(2,4-dichlorophenyl)acetamide | N-(2,4-Dichloro-6-methylphenyl)acetamide |
|---|---|---|---|
| Molecular Weight (g/mol) | ~380 (estimated) | 283.5 | 262.1 |
| LogP (Lipophilicity) | High (due to nitro groups) | 3.2 | 3.8 |
| Melting Point (°C) | >200 (predicted) | 145–148 | 162–165 |
| Key Reactivity | Reduction-sensitive | Nucleophilic acyl substitution | Electrophilic aromatic substitution |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
